(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide
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Description
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and Tubulin Polymerization Inhibition
Research on acrylamide derivatives, such as those explored by Kamal et al. (2014), demonstrates potential anticancer activity through the inhibition of tubulin polymerization. These compounds, including analogs with modifications on the benzo[d]thiazol-2-yl moiety, showed significant cytotoxicity against human cancer cell lines, notably A549 lung adenocarcinoma cells. Such studies highlight the relevance of acrylamide derivatives in designing potent anticancer agents (Kamal et al., 2014).
Enzyme Detection in Biochemical Assays
Acrylamide derivatives have also been utilized in biochemical assays for enzyme detection. Harris and Wilson (1983) developed polyacrylamide gels containing a novel mixed disulfide compound for detecting enzymes that catalyze thiol-producing reactions. This innovative approach enabled the rapid and sensitive detection of small amounts of enzyme activity within polyacrylamide gels, demonstrating the utility of acrylamide derivatives in biochemical research (Harris & Wilson, 1983).
Enhanced Oil Recovery
In the field of materials science, acrylamide-based copolymers have been investigated for their potential in enhanced oil recovery. Gou et al. (2015) synthesized novel acrylamide-based copolymers with improved thickening properties, shear stability, and salt tolerance, demonstrating their efficacy in enhancing oil recovery in core flooding tests. These findings indicate the potential of acrylamide derivatives in improving the efficiency of oil extraction processes (Gou et al., 2015).
Properties
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-25-14-7-8-15-16(11-14)26-18(19-15)20-17(22)9-6-12-4-3-5-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZSNPMBMKEJF-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.